N-(2-Bromo-3-cyclopropoxyphenyl)methanesulfonamide
Description
N-(2-Bromo-3-cyclopropoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C10H12BrNO3S and a molecular weight of 306.179 g/mol This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and a methanesulfonamide group attached to a phenyl ring
Properties
Molecular Formula |
C10H12BrNO3S |
|---|---|
Molecular Weight |
306.18 g/mol |
IUPAC Name |
N-(2-bromo-3-cyclopropyloxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C10H12BrNO3S/c1-16(13,14)12-8-3-2-4-9(10(8)11)15-7-5-6-7/h2-4,7,12H,5-6H2,1H3 |
InChI Key |
JNRKNGUNVLRKOO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C(=CC=C1)OC2CC2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2-Bromo-3-cyclopropoxyphenyl)methanesulfonamide typically involves multi-step organic reactionsThe final step involves the reaction with methanesulfonyl chloride to introduce the methanesulfonamide group .
Chemical Reactions Analysis
N-(2-Bromo-3-cyclopropoxyphenyl)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-Bromo-3-cyclopropoxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Bromo-3-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The bromine atom and the methanesulfonamide group play crucial roles in its reactivity and binding to target molecules. The compound can inhibit or activate specific pathways depending on its structure and the nature of the target .
Comparison with Similar Compounds
N-(2-Bromo-3-cyclopropoxyphenyl)methanesulfonamide can be compared with other similar compounds such as:
N-(3-Bromo-2-methylphenyl)-2-chlorobenzamide: This compound has a similar bromine substitution but differs in the presence of a chlorobenzamide group.
N-(2-Bromo-3-butynyl)methanesulfonamide: This compound has a butynyl group instead of a cyclopropoxy group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity.
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